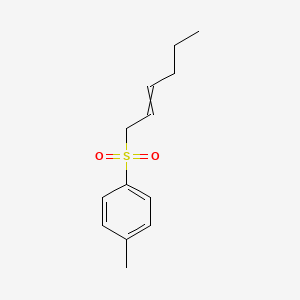
1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene is an organic compound characterized by the presence of a sulfonyl group attached to a hexene chain and a methyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene typically involves the reaction of hex-2-ene with sulfonyl chloride in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and activity. The hexene chain and methylbenzene moiety contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 1-(Hex-2-ene-1-sulfonyl)-4-methylbenzene include:
(E)-2-hexene-1-sulfonyl chloride: This compound has a similar structure but with a chloride group instead of a methylbenzene moiety.
Mesitylene-2-sulfonyl chloride: Another related compound with a different aromatic ring structure.
Pyridine-3-sulfonyl chloride: This compound features a pyridine ring instead of a benzene ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
90633-60-6 |
|---|---|
Fórmula molecular |
C13H18O2S |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
1-hex-2-enylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H18O2S/c1-3-4-5-6-11-16(14,15)13-9-7-12(2)8-10-13/h5-10H,3-4,11H2,1-2H3 |
Clave InChI |
AHYWNHWGACINJY-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















